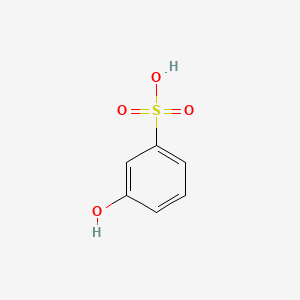

m-Phenolsulfonic acid

Cat. No. B1676805

Key on ui cas rn:

585-38-6

M. Wt: 174.18 g/mol

InChI Key: ZCLXQTGLKVQKFD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06969731B1

Procedure details

The synthesis of HIV protease inhibitor UIC-98-056 with hydroxyethylene and hydroxyethylamine isosteres is outlined in FIG. 3. The known lactone 1 was converted to acid 2 by lithium hydroxide mediated hydrolysis followed by protection of the alcohol functionality as tert-butyldimethylsilyl ether (Ghosh et al., 1998, Synthesis, 937 (Review); Ghosh et al., 1991, J. Org. Chem. 56:6500; Evens et al., 1985). The previously described (Ghosh et al., 1992, J. Chem. Soc., Chem. Co., 273; Ghosh et al., 1998, Synthesis, 937 (Review)) azido epoxide 3 was reacted with isobutylamine in 2-propanol at 80° C. for 4 h and the resulting azidoalcohol was treated with m-tetrahydropyranyloxybenzenesulfonyl chloride 4 (Metanilic acid was diazotized at 0° C. and the resulting salt was boiled with water to obtain 3-hydroxybenzene sulfonic acid which was then treated with thionyl chloride/catalytic DMF/reflux to obtain sulfonyl chloride. The hydroxy group of the resulting 3-hydroxybenzene sulfonyl chloride was protected as THP ether by treating with DHP/catalytic PPTS in methylene chloride to get 4 as an oil.) in the presence of aqueous NaHCO3 to provide the sulfonamide derivative 5. The azide functionality of 5 was hydrogenated over 10% Pd—C in methanol to afford the corresponding amine which was coupled with the acid 2 in the presence of 1-[3-dimethylaminopropyl]-3-ethylcarodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to afford the amide 6. Removal of the BOC group by treatment with aqueous hydrochloric acid and alkoxycarbonylation of the resulting amine with the known (Ghosh et al., 1993a) mixed active carbonate 7 in methylene chloride in the presence of 3 equivalents of triethylamine (Et3N) 23° C. for 12 h afforded the inhibitor 8 (UIC-98-056).

[Compound]

Name

hydroxyethylene and hydroxyethylamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

lactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

acid 2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

azido epoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

azidoalcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

m-tetrahydropyranyloxybenzenesulfonyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Li+].[Si]([O:10][Si](C(C)(C)C)(C)C)(C(C)(C)C)(C)C.C(N)C(C)C.N(O)=[N+]=[N-].O1CCCCC1[O:33][C:34]1[CH:35]=[C:36]([S:40](Cl)(=[O:42])=[O:41])[CH:37]=[CH:38][CH:39]=1.C1C=C(S(O)(=O)=O)C=C(N)C=1>CC(O)C.O>[OH:33][C:34]1[CH:35]=[C:36]([S:40]([OH:41])(=[O:42])=[O:10])[CH:37]=[CH:38][CH:39]=1 |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

hydroxyethylene and hydroxyethylamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

lactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

acid 2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Li+]

|

Step Six

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C

|

Step Eight

[Compound]

|

Name

|

azido epoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Ten

|

Name

|

azidoalcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=[N+]=[N-])O

|

|

Name

|

m-tetrahydropyranyloxybenzenesulfonyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(CCCC1)OC=1C=C(C=CC1)S(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC(=C1)S(=O)(=O)O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The synthesis of HIV protease inhibitor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrolysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was diazotized at 0° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C(C=CC1)S(=O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |